molecular formula C10H11N5 B499161 N-cinnamyl-N-(2H-tetraazol-5-yl)amine CAS No. 869943-16-8

N-cinnamyl-N-(2H-tetraazol-5-yl)amine

Cat. No.: B499161
CAS No.: 869943-16-8
M. Wt: 201.23g/mol
InChI Key: ZNIMLGFSORUQOE-QPJJXVBHSA-N
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Description

N-Cinnamyl-N-(2H-tetraazol-5-yl)amine is a heterocyclic compound featuring a tetrazole ring (2H-tetrazol-5-yl) linked to a cinnamyl group (C₆H₅-CH₂-CH=CH₂) via an amine bridge. The tetrazole moiety is a five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric properties, often mimicking carboxylic acids in drug design to enhance metabolic stability and bioavailability .

Properties

CAS No.

869943-16-8

Molecular Formula

C10H11N5

Molecular Weight

201.23g/mol

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C10H11N5/c1-2-5-9(6-3-1)7-4-8-11-10-12-14-15-13-10/h1-7H,8H2,(H2,11,12,13,14,15)/b7-4+

InChI Key

ZNIMLGFSORUQOE-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCNC2=NNN=N2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNC2=NNN=N2

Canonical SMILES

C1=CC=C(C=C1)C=CCNC2=NNN=N2

Origin of Product

United States

Comparison with Similar Compounds

N-Phenyl-2H-Tetrazol-5-amine

  • Structure : Phenyl group directly attached to the tetrazole-5-amine.
  • Properties : Simpler aromatic substituent lacking the cinnamyl’s propenyl chain. Exhibits moderate hydrogen-bonding capacity due to the NH group. Used as a precursor in kinase inhibitor synthesis .
  • Key Difference : The absence of the cinnamyl group reduces lipophilicity (predicted logP: 1.2 vs. ~2.5 for the cinnamyl derivative), impacting membrane permeability .

N,N-Dibenzyl-2H-Tetrazol-5-amine

  • Structure : Two benzyl groups attached to the tetrazole-amine nitrogen.
  • Properties: Higher molecular weight (C₁₅H₁₅N₅, MW: 265.3 g/mol) compared to N-cinnamyl-N-(2H-tetrazol-5-yl)amine (estimated MW: ~243.3 g/mol).
  • Synthesis : Prepared via alkylation of tetrazole-5-amine with benzyl halides, a method adaptable for cinnamyl derivatives .

N-((1H-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide

  • Structure : Tetrazole linked to a polyethylene glycol-like chain.
  • Properties : Increased water solubility due to the ethoxyacetamide group. Demonstrates the versatility of tetrazole-amine derivatives in drug conjugation .

Physicochemical Properties

Property N-Cinnamyl-N-(2H-tetraazol-5-yl)amine N,N-Dibenzyl-2H-tetrazol-5-amine N-Phenyl-2H-tetrazol-5-amine
Molecular Formula C₁₀H₁₁N₅ (estimated) C₁₅H₁₅N₅ C₇H₇N₅
Molecular Weight (g/mol) 243.3 265.3 169.2
logP (Predicted) ~2.5 3.1 1.2
Solubility Low (lipophilic cinnamyl) Moderate (benzyl groups) Moderate
Stability Potential oxidative instability (allyl group) High (stable benzyl substituents) High

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